1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one -

1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one

Catalog Number: EVT-4501560
CAS Number:
Molecular Formula: C12H12N2OS
Molecular Weight: 232.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. PF-06459988 Compound Description: PF-06459988 is a third-generation, irreversible inhibitor designed for T790M-containing double mutant EGFRs, demonstrating high potency and specificity towards these mutants. [] It exhibits minimal intrinsic chemical reactivity in its electrophilic warhead and has significantly reduced proteome reactivity compared to earlier irreversible EGFR inhibitors. [] Additionally, PF-06459988 shows minimal activity against wild-type EGFR. []
Relevance: While the specific structure of PF-06459988 is not provided in the abstract, it is mentioned as being a pyrrolopyrimidine derivative. [] This suggests a structural similarity to 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one, as both compounds contain heterocyclic rings (pyrazole in the target compound, and pyrrolopyrimidine in PF-06459988). The shared focus on inhibiting EGFR, albeit different mutations, further suggests potential structural similarities and shared chemical classes between these compounds.

2. 1-(2-hydroxyphenyl)-3-phenyl-2-propen-1-one, N2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)hydrazoneCompound Description: This compound is a ligand used to synthesize Cu(II), Co(II), and Ni(II) complexes. [] These complexes were characterized and studied for their spectral properties, geometry, and antibacterial activity. []Relevance: This compound shares the core chalcone structure (1,3-diaryl-2-propen-1-one) with 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one. [] The presence of a pyrazole ring in both compounds further strengthens their structural relationship.

3. Methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetateCompound Description: This compound's crystal structure was determined to be monoclinic with the space group C2/c. []Relevance: This compound shares a 1-methyl-1H-pyrazol-4-yl subunit with 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one, highlighting a structural connection between them. []

4. Sodium 3-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate Compound Description: This compound serves as a versatile precursor in synthesizing diverse heterocyclic compounds. It reacts with various heterocyclic amines, cyanoacetamide, cyanothioacetamide, and 2-cyanoacetohydrazide to yield pyrazolo[1,5-a]pyrimidines, pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine, benzo[4,5]imidazo[1,2-a]pyrimidine, [, , ]triazolo[1,5-a]pyrimidine, and pyridine derivatives. []Relevance: The structure of this compound incorporates a 5-methyl-1-phenyl-1H-pyrazol-4-yl moiety, closely resembling the 1-methyl-1H-pyrazol-4-yl group present in 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one. [] This structural similarity suggests potential shared synthetic pathways and reactivity patterns.

5. 5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dioneCompound Description: This compound acts as a potent and selective inhibitor for the mammalian elongase of long-chain fatty acids family 6 (ELOVL6). [] It displays over 30-fold greater selectivity for ELOVL6 compared to other ELOVL family members. [] Additionally, it effectively reduces the elongation index of fatty acids in hepatocytes and mouse liver. []Relevance: This compound and 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one share a common structural feature: a substituted pyrazole ring. [] While their core structures differ, this shared element suggests a potential for similar binding interactions or pharmacological activity related to the pyrazole moiety.

6. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amineCompound Description: This compound was synthesized and characterized using various spectroscopic methods and X-ray diffraction. [] Its inhibitory potency was tested against kinases with a cysteine residue in their hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []Relevance: This compound shares the 1-methyl-1H-pyrazol-4-yl subunit with 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one, indicating a structural connection between them. []

7. PF-06747775Compound Description: PF-06747775 is a high-affinity, irreversible inhibitor designed to target oncogenic EGFR mutants while exhibiting selectivity over wild-type EGFR. [] This compound demonstrates potent activity against the four most common EGFR mutations: exon 19 deletion (Del), L858R, and the double mutants T790M/L858R and T790M/Del. [] It also possesses favorable ADME properties and is currently under evaluation in phase-I clinical trials for mutant EGFR-driven NSCLC. []Relevance: PF-06747775 is structurally similar to PF-06459988, a pyrrolopyrimidine EGFR inhibitor. [, ] As mentioned earlier, pyrrolopyrimidines share structural similarities with 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one due to the presence of heterocyclic rings. Therefore, PF-06747775 could be indirectly related to the target compound through shared chemical features and potential for interacting with similar biological targets.

8. 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4- yl)acrylic acidCompound Description: This acrylic acid derivative was synthesized through acid hydrolysis of its precursor, 4-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one, in glacial acetic acid. [] The structure of the final compound was confirmed through IR, 1H NMR, 13C-NMR, and mass spectral data. []Relevance: This compound shares a 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl moiety with a similar substitution pattern as the 1-methyl-1H-pyrazol-4-yl group present in 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one. [] This structural similarity indicates a potential relationship in their synthesis or reactivity.

9. PF-06700841Compound Description: PF-06700841, a dual JAK1/TYK2 inhibitor, was developed to treat autoimmune diseases. [] This compound exhibits optimized selectivity against JAK2-driven hematopoietic changes and is currently in Phase II clinical development for various autoimmune conditions. []Relevance: While the specific structure of PF-06700841 is not fully described in the abstract, it is mentioned as a piperazinyl-pyrimidine derivative. [] This suggests a potential structural similarity to 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one, as both compounds contain heterocyclic rings (pyrazole in the target compound and piperazinyl-pyrimidine in PF-06700841). The presence of a pyrimidine ring in both compounds further strengthens this potential relationship.

10. (1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanonesCompound Description: This series of compounds exhibits central nervous system (CNS) depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. [] Some members also showed potential antipsychotic effects. []Relevance: This series of compounds shares a core pyrazole ring structure with 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one, suggesting a potential for shared pharmacological activities or biological targets related to the pyrazole moiety. []

11. GDC-0994Compound Description: GDC-0994 (chemical name: (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one) is an orally bioavailable small-molecule inhibitor that selectively targets extracellular signal-regulated kinase 1/2 (ERK1/2). [] This compound demonstrates potential for treating cancers driven by the RAS/RAF/MEK/ERK signaling cascade, particularly those resistant to RAF and MEK inhibitors. []Relevance: GDC-0994 contains a 1-methyl-1H-pyrazol-5-yl group, making it structurally similar to 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one. [] This structural similarity stems from their shared pyrazole ring, albeit with a different substitution pattern. This suggests a potential for overlapping chemical properties or biological activities related to the pyrazole moiety.

12. Hu7691 Compound Description: Hu7691 (chemical name: N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide) is a selective Akt inhibitor designed to minimize cutaneous toxicity commonly associated with this drug class. [] It exhibits a 24-fold selectivity for Akt1 over Akt2, significantly reducing the risk of keratinocyte apoptosis and subsequent rash development. [] Relevance: Hu7691 contains a 1-methyl-1H-pyrazol-5-yl group, sharing a structural similarity with 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one due to the presence of a pyrazole ring. [] Although their core structures differ, this shared feature suggests a potential for similar binding interactions or pharmacological activities related to the pyrazole moiety.

13. APD791Compound Description: APD791 (chemical name: 3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide) is a high-affinity 5-HT2A receptor antagonist. [] It demonstrates potent antiplatelet activity and vascular pharmacology. [] Oral administration of APD791 inhibits 5-HT-mediated amplification of collagen-stimulated platelet aggregation. []Relevance: APD791 includes a 1-methyl-1H-pyrazol-5-yl group in its structure, making it structurally related to 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one due to the shared presence of a pyrazole ring. [] Although their core structures differ, this common feature suggests a potential for similar binding interactions or pharmacological activities associated with the pyrazole moiety.

14. 8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine Compound Description: This compound (specifically, derivative 60 in the study) displays a high affinity (Ki = 1 nM) for the A2B adenosine receptor (AdoR) and demonstrates significant selectivity (990-, 690-, and 1,000-fold) for the human A1, A2A, and A3 AdoRs, respectively. [] Relevance: This compound incorporates a 1-benzyl-1H-pyrazol-4-yl group, exhibiting structural similarity to 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one due to the shared presence of a pyrazole ring. [] This common feature suggests a potential for similar binding interactions or pharmacological activities related to the pyrazole moiety, even though their core structures differ.

15. 2-Cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one (CFMTI)Compound Description: CFMTI is a selective allosteric antagonist for the metabotropic glutamate receptor 1 (mGluR1). [] It demonstrates potent antagonistic activity against mGluR1 both in vitro and in vivo. [] Orally administered CFMTI exhibits antipsychotic effects in animal models, similar to clozapine, suggesting its potential as a therapeutic agent for schizophrenia. []Relevance: Although structurally distinct from 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one, CFMTI shares a common focus on targeting specific receptor subtypes. [] This suggests a potential for shared pharmacological mechanisms or therapeutic applications in CNS disorders, even though their structures and primary targets differ.

16. 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole (apiole)Compound Description: Apiole is a chemical derivative of 4,7-dimethoxy-5-methyl-l,3-benzodioxole (SY-1), isolated from Antrodia camphorata fruiting bodies. [] In vitro studies revealed that apiole inhibits the growth of human colon cancer cells by arresting the cell cycle in the G0/G1 phase. [] In vivo studies further demonstrated its antitumor effects against colon tumors in a xenograft mouse model. []Relevance: Although structurally distinct from 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one, apiole's antitumor activity in colon cancer models suggests a potential area of shared research interest. [] Comparing and contrasting their mechanisms of action and exploring potential synergistic effects could be valuable in developing novel therapeutic strategies for cancer treatment.

Properties

Product Name

1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one

IUPAC Name

(E)-1-(1-methylpyrazol-4-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

InChI

InChI=1S/C12H12N2OS/c1-9-3-4-11(16-9)5-6-12(15)10-7-13-14(2)8-10/h3-8H,1-2H3/b6-5+

InChI Key

SWXOJNCJYOTXKX-AATRIKPKSA-N

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)C2=CN(N=C2)C

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)C2=CN(N=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.